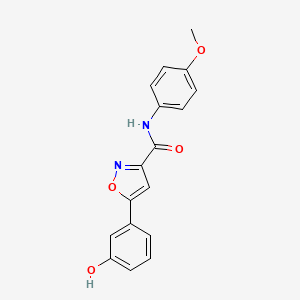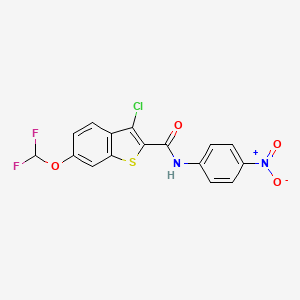![molecular formula C22H24N2O2S B4737464 1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline](/img/structure/B4737464.png)
1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline
Descripción general
Descripción
1,1'-[Thiobis(1-oxo-3,1-propanediyl)]diindoline, also known as DTDP, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of bis-indole derivatives and has a sulfur-containing linker that connects two indole moieties. DTDP has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline is not fully understood. However, studies have suggested that it may exert its biological activity by modulating various cellular signaling pathways. For instance, 1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline has been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth and apoptosis. 1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects:
1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline has also been found to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline has been found to exhibit antioxidant activity by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline has also been found to exhibit low toxicity in vitro, making it a safe candidate for use in cell-based assays. However, 1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline has some limitations, such as poor solubility in aqueous solutions. This can limit its use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on 1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline. One area of interest is the development of 1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the precise mechanism of action of 1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline and to identify its molecular targets. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline in vivo.
Aplicaciones Científicas De Investigación
1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. 1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline has also been shown to possess antimicrobial activity against various bacterial strains, including drug-resistant strains. Additionally, 1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline has been found to inhibit the activity of enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-21(23-13-9-17-5-1-3-7-19(17)23)11-15-27-16-12-22(26)24-14-10-18-6-2-4-8-20(18)24/h1-8H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFZAHXIKHYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCSCCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-sulfanediylbis[1-(2,3-dihydro-1H-indol-1-yl)propan-1-one] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4737404.png)
![[2-oxo-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B4737407.png)
![methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4737414.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4737427.png)

![2-(3,4-dimethylphenyl)-6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4737452.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4737453.png)
![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4737461.png)
![ethyl 3-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4737470.png)
![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4737471.png)